9-Methyl-9H-pyrido[3,4-B]indole hydrochloride
Overview
Description
9-Methyl-9H-pyrido[3,4-B]indole hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that has a pyridine ring fused to an indole ring. This compound is commonly used in the synthesis of various other compounds and has been found to have several significant biochemical and physiological effects.
Scientific Research Applications
Environmental Epidemiology and Neurological Effects
Environmental factors, including exposure to compounds like harmane (1-methyl-9H-pyrido[3,4-b]indole), are under investigation for their role in essential tremor (ET), a common neurological disorder. Preliminary studies have started to explore the potential link between specific toxins and ET, highlighting the need for further research to understand the environmental epidemiology of such neurological conditions and the implications of these compounds on human health (Louis, 2008).
Indole Synthesis and Applications in Organic Chemistry
The synthesis of indole and its derivatives, including those related to 9-Methyl-9H-pyrido[3,4-B]indole, remains a topic of considerable interest in organic chemistry. The diversity of synthetic methods reflects the importance of indole as a core structure in many bioactive compounds. Understanding the various approaches to indole synthesis, including the formation of its bonds and the classification of methods, is crucial for developing new drugs and compounds with enhanced efficacy and specificity (Taber & Tirunahari, 2011).
properties
IUPAC Name |
9-methylpyrido[3,4-b]indole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.ClH/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14;/h2-8H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJMJBPQJQWHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9H-pyrido[3,4-B]indole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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